molecular formula C37H33FN2O2 B5169181 N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide

N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide

Cat. No.: B5169181
M. Wt: 556.7 g/mol
InChI Key: MOFLQFBHINWUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple benzamide and dimethylphenyl groups, as well as a fluorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This process would require optimization of reaction conditions to ensure high yield and purity. Factors such as temperature, solvent choice, and catalyst loading would be carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler compound with a single benzamide group.

    N,N-Dimethylbenzamide: Contains two methyl groups attached to the nitrogen atom of the benzamide.

    3,4-Dimethoxy-N-methylbenzamide: Features methoxy groups on the benzene ring and a methyl group on the nitrogen atom.

Uniqueness

N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings. This complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-[(4-benzamido-3,5-dimethylphenyl)-(4-fluorophenyl)methyl]-2,6-dimethylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H33FN2O2/c1-23-19-30(20-24(2)34(23)39-36(41)28-11-7-5-8-12-28)33(27-15-17-32(38)18-16-27)31-21-25(3)35(26(4)22-31)40-37(42)29-13-9-6-10-14-29/h5-22,33H,1-4H3,(H,39,41)(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFLQFBHINWUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2)C)C(C3=CC=C(C=C3)F)C4=CC(=C(C(=C4)C)NC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H33FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.